4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene
Overview
Description
4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene is an organic compound with the molecular formula C11H13BrO2. It is a derivative of benzene, featuring bromine, cyclopropylmethoxy, and methoxy substituents. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene typically involves the bromination of a suitable precursor followed by the introduction of cyclopropylmethoxy and methoxy groups. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids using oxidizing agents such as potassium permanganate.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclopropylmethoxy group using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene finds applications in diverse research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene can be compared with other similar compounds such as:
4-Bromo-1-fluoro-2-methoxybenzene: This compound has a fluorine atom instead of the cyclopropylmethoxy group, leading to different chemical properties and reactivity.
2-Bromoanisole: Lacks the cyclopropylmethoxy group, making it less complex and with different applications.
4-Bromo-2-(cyclopropylmethoxy)-1-methoxybenzene: Similar structure but with different positioning of the methoxy group, affecting its reactivity and applications.
Properties
IUPAC Name |
4-bromo-1-(cyclopropylmethoxy)-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-13-11-6-9(12)4-5-10(11)14-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVGACCRQFHASS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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